Dihydrodiol Ibrutinib

Overview

Description

Dihydrodiol Ibrutinib is a primary active metabolite of ibrutinib, an orally administered Bruton’s tyrosine kinase inhibitor. Ibrutinib is approved for the treatment of B-cell malignancies, including chronic lymphocytic leukemia . The metabolite M37 is formed primarily via oxidation by cytochrome P450 (CYP) 3A4/5 .

Mechanism of Action

Target of Action

Dihydrodiol Ibrutinib, also known as Dihydrodiol-Ibrutinib, Ibrutinib metabolite M37, or PCI-45227, is a dihydrodiol active metabolite of Ibrutinib . The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a protein that plays a crucial role in the B-cell receptor signaling pathway . This pathway is essential for B-cell development, differentiation, and signaling .

Mode of Action

This compound inhibits BTK by forming a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial in disrupting cell growth . It’s important to note that this compound has inhibitory activity towards btk approximately 15 times lower than that of ibrutinib .

Biochemical Pathways

The inhibition of BTK by this compound disrupts the B-cell receptor signaling pathway . This disruption can affect various downstream effects, including the reduction of malignant B-cell proliferation .

Pharmacokinetics

The primary route of Ibrutinib metabolism is through Cytochrome-P450 (CYP). Ibrutinib is mainly metabolized to Dihydrodiol-Ibrutinib by CYP3A4 and to a lesser extent by CYP2D6 . The pharmacokinetic model developed for Ibrutinib and its Dihydrodiol metabolite showed that Ibrutinib is either metabolized into Dihydrodiol-Ibrutinib or excreted through other elimination routes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that inhibit CYP3A4 can affect the metabolism of Ibrutinib to Dihydrodiol-Ibrutinib . Furthermore, genetic variants such as the cytochrome P450 3A4*22 variant can significantly affect Ibrutinib exposure .

Biochemical Analysis

Biochemical Properties

Dihydrodiol Ibrutinib is about 15 times less active than Ibrutinib but exhibits lower plasma protein binding . It interacts with various enzymes, proteins, and other biomolecules, including Bruton’s tyrosine kinase (BTK), which it inhibits . This inhibition reduces malignant B-cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting BTK, thereby reducing malignant B-cell proliferation . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the irreversible inhibition of BTK . It forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of BTK enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has a 6-hour bench-top stability in whole blood and plasma, indicating its robustness against degradation .

Metabolic Pathways

This compound is primarily metabolized through the Cytochrome-P450 (CYP) pathway . It is mainly metabolized to this compound by CYP3A4 and to a lesser extent by CYP2D6 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily facilitated by its metabolism through the CYP pathway . The specific transporters or binding proteins it interacts with are not well characterized.

Subcellular Localization

Given its role as a BTK inhibitor, it is likely to be found in locations where BTK is present, such as the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

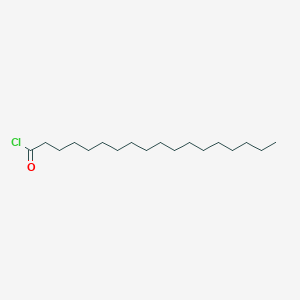

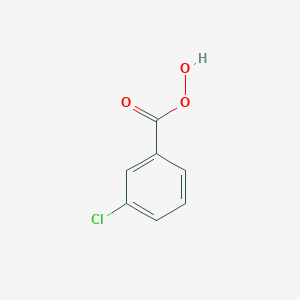

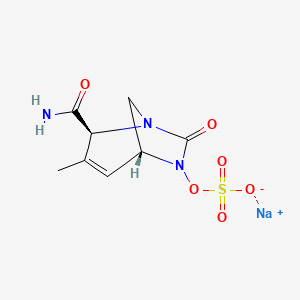

The primary route of ibrutinib metabolism involves cytochrome P450 (CYP) enzymes, specifically CYP3A4/5, which oxidize ibrutinib to form M37 . The synthetic route involves the epoxidation of the ethylene on the acryloyl moiety of ibrutinib, followed by hydrolysis to form dihydrodiol (PCI-45227), which is identified as M37 .

Industrial Production Methods

Industrial production of ibrutinib and its metabolites, including M37, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Dihydrodiol Ibrutinib undergoes several types of chemical reactions, including:

Oxidation: Primarily mediated by CYP3A4/5 enzymes.

Hydrolysis: Conversion of epoxide intermediates to dihydrodiol.

Common Reagents and Conditions

Oxidation: Catalyzed by cytochrome P450 enzymes in the presence of NADPH and oxygen.

Hydrolysis: Typically occurs under physiological conditions, facilitated by water and enzymatic activity.

Major Products Formed

The major product formed from the oxidation of ibrutinib is M37, which is a dihydrodiol derivative of ibrutinib .

Scientific Research Applications

Dihydrodiol Ibrutinib has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of ibrutinib and its metabolites.

Biology: Studied for its role in the metabolism and pharmacokinetics of ibrutinib.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

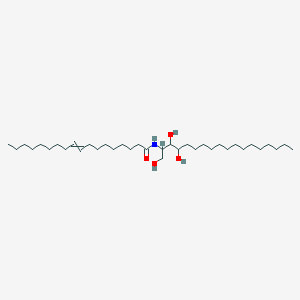

Comparison with Similar Compounds

Similar Compounds

Uniqueness of M37

Dihydrodiol Ibrutinib is unique due to its specific formation via epoxidation and hydrolysis, resulting in a dihydrodiol structure . This distinct metabolic pathway and structure contribute to its specific pharmacological and toxicological properties .

Biological Activity

Ibrutinib, a small-molecule inhibitor of Bruton's tyrosine kinase (BTK), has gained significant attention in the treatment of various B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). Its biological activity is further characterized by its metabolite, dihydrodiol ibrutinib (DIB), which exhibits distinct pharmacokinetic properties and biological effects. This article delves into the biological activity of this compound, supported by recent research findings, pharmacokinetic data, and case studies.

Overview of Ibrutinib and Its Metabolite

Ibrutinib is known for its irreversible inhibition of BTK, a crucial enzyme in B-cell receptor signaling. This inhibition leads to decreased survival signals for malignant B-cells, ultimately promoting apoptosis and inhibiting tumor growth. This compound is formed through the metabolic conversion of ibrutinib and has been shown to retain some degree of BTK inhibitory activity, albeit at a lower potency than its parent compound .

Pharmacokinetics of this compound

A population pharmacokinetic model developed for ibrutinib and its dihydrodiol metabolite indicates significant inter- and intra-individual variability in drug clearance. The study involved 89 patients and analyzed 1501 plasma concentrations over a year. Key findings include:

- Clearance Variability : Ibrutinib clearance exhibited 67% inter-individual variability and 47% intra-individual variability, while this compound clearance showed 51% and 26%, respectively .

- Impact of Genetic Variants : Patients with the CYP3A4*22 variant had significantly higher plasma exposure to ibrutinib (1167 ng.h/mL) compared to non-carriers (743 ng.h/mL), suggesting genetic factors influence drug metabolism .

- Clinical Outcomes : Higher exposure to ibrutinib was associated with treatment discontinuation due to adverse events, highlighting the importance of monitoring drug levels for optimizing therapy .

Biological Activity and Mechanism

The biological activity of this compound can be summarized as follows:

- BTK Inhibition : this compound exhibits approximately 15 times lower inhibitory activity against BTK compared to ibrutinib itself. Despite this reduced potency, it can still contribute to the overall therapeutic effect when combined with its parent compound .

- Off-target Effects : Ibrutinib also inhibits several other kinases at low nanomolar concentrations, which may have implications for its efficacy in treating various conditions beyond CLL. These effects include modulation of immune responses and potential therapeutic benefits in autoimmune diseases .

Case Studies and Clinical Findings

Recent studies have provided insights into the clinical relevance of this compound:

- High-Throughput Methodology : A study validated a high-throughput method for analyzing both ibrutinib and this compound in plasma samples from patients with CLL. This method enhances precision dosing and individualizes treatment regimens based on pharmacokinetic profiles .

- Real-world Efficacy : Analysis from an international named patient program indicated that patients receiving ibrutinib maintained treatment durations similar to those observed in clinical trials, reinforcing its effectiveness in real-world settings .

- Adverse Events Monitoring : Hematologic adverse events were common among patients treated with ibrutinib, including anemia (43%), thrombocytopenia (41%), and neutropenia (35%). Monitoring these events is crucial for managing therapy effectively .

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for both ibrutinib and this compound based on recent studies:

| Parameter | Ibrutinib | This compound |

|---|---|---|

| Clearance Variability | Inter: 67%, Intra: 47% | Inter: 51%, Intra: 26% |

| Peak Plasma Concentration | Varies by dosing | Lower than parent compound |

| BTK Inhibition Potency | High | Moderate (~15x lower) |

| Clinical Outcome Association | Higher AUC linked to AE | Not directly assessed |

Properties

IUPAC Name |

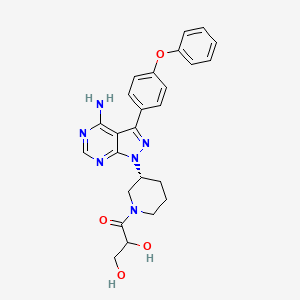

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-DIAVIDTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654820-87-7 | |

| Record name | Ibrutinib metabolite M37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCI-45227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

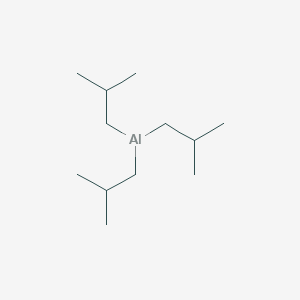

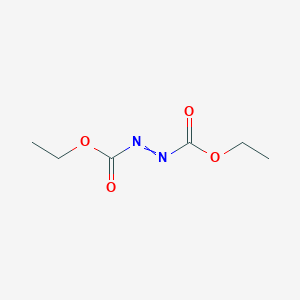

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is PCI-45227 and how does it relate to Ibrutinib?

A: PCI-45227, also known as Dihydrodiol Ibrutinib or Ibrutinib metabolite M37, is the major pharmacologically active metabolite of the anticancer drug Ibrutinib. It forms through the epoxidation of the ethylene on the acryloyl moiety of Ibrutinib followed by hydrolysis. []

Q2: Does PCI-45227 share the same target as Ibrutinib?

A: While both Ibrutinib and PCI-45227 target Bruton's tyrosine kinase (BTK), PCI-45227 exhibits a 10-fold lower inhibitory activity compared to the parent drug. []

Q3: How does the formation of PCI-45227 affect the oral bioavailability of Ibrutinib?

A: Ibrutinib undergoes extensive first-pass metabolism by CYP3A enzymes, primarily in the liver and intestines. [] This metabolism contributes to the low oral bioavailability of Ibrutinib, which is estimated to be less than 4% on average. [] PCI-45227 is a major product of this metabolic pathway.

Q4: Could inhibiting CYP3A activity impact the pharmacokinetics of Ibrutinib and PCI-45227?

A: Yes, studies in mice have shown that inhibiting CYP3A activity can significantly increase the plasma AUC of Ibrutinib, suggesting that this strategy could potentially improve its bioavailability. [] Since PCI-45227 is formed through CYP3A metabolism, its levels would likely be affected as well.

Q5: Can co-administering Ibrutinib with CYP3A inhibitors affect its efficacy?

A: Co-administration of Ibrutinib with strong CYP3A inhibitors like voriconazole and moderate inhibitors like erythromycin has been shown to increase Ibrutinib exposure. [] This highlights the importance of considering dose adjustments when using Ibrutinib alongside CYP3A inhibitors to manage potential toxicity risks.

Q6: Is there a way to estimate Ibrutinib exposure more accurately than trough concentration?

A: Yes, as Ibrutinib exhibits limited accumulation in plasma, monitoring its therapeutic effect relies on the area under the curve of concentration vs. time (AUCIBRU) rather than trough concentration (Cmin,ss). [] Limited sampling strategies using three samples within the pre-dose and 4-hour post-dose period have shown good accuracy in estimating Ibrutinib exposure. []

Q7: Does including PCI-45227 concentration data improve the estimation of Ibrutinib exposure?

A: Studies have shown that including dihydrodiol-ibrutinib metabolite concentrations did not improve the predictive performance for AUCIBRU. []

Q8: Does PCI-45227 penetrate the central nervous system (CNS)?

A: Yes, research indicates that PCI-45227 can penetrate the blood-brain barrier and reach the CNS. [] Studies in patients with primary central nervous system lymphoma (PCNSL) found detectable levels of PCI-45227 in their cerebrospinal fluid (CSF). []

Q9: Are there any analytical methods available to quantify Ibrutinib and PCI-45227 simultaneously?

A: Yes, researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of Ibrutinib and PCI-45227 in various biological matrices like human plasma and rat plasma. [, ] These methods are valuable for pharmacokinetic studies and therapeutic drug monitoring.

Q10: Is there any specific information available on the molecular formula, weight, or spectroscopic data of PCI-45227?

A10: While the provided research papers don't delve into the detailed structural characterization of PCI-45227, it's important to note that this information is crucial for a comprehensive understanding of the molecule. Further research and dedicated studies are needed to elucidate these specific details.

Q11: How is PCI-45227 eliminated from the body?

A: While the research provided doesn't offer specific details on PCI-45227's elimination pathway, studies on Ibrutinib reveal that it's primarily eliminated through fecal excretion, with minimal urinary excretion. [] Further investigations are needed to determine if PCI-45227 follows a similar elimination route.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.